![molecular formula C17H22O2 B14209326 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one CAS No. 918139-04-5](/img/structure/B14209326.png)
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one is an organic compound that features a cyclopropyl group, a phenyl group, and a hept-2-en-1-one backbone
Preparation Methods
The synthesis of 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketones with phenylmethyl alcohol under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one can be compared with similar compounds such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in other functional groups.
Phenylmethyl alcohol derivatives: Compounds with similar phenylmethyl structures but different backbones.
Hept-2-en-1-one derivatives: Compounds with similar hept-2-en-1-one backbones but different substituents.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
918139-04-5 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
1-cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one |
InChI |
InChI=1S/C17H22O2/c1-2-3-5-10-15(17(19)14-11-12-14)16(18)13-8-6-4-7-9-13/h4,6-10,14,16,18H,2-3,5,11-12H2,1H3 |
InChI Key |
XMOIKWVJDKQLRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C(C1=CC=CC=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


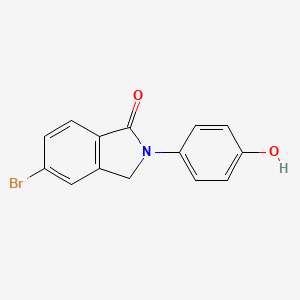
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
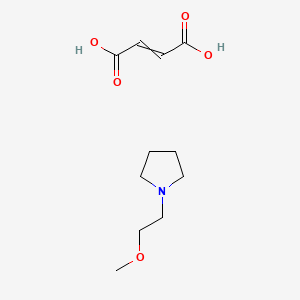
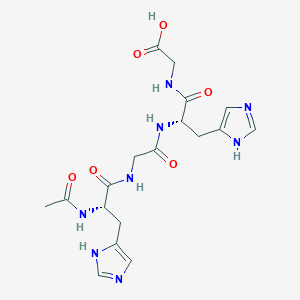
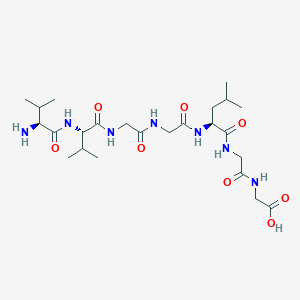

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
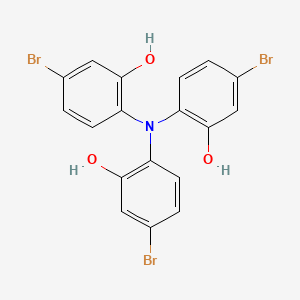
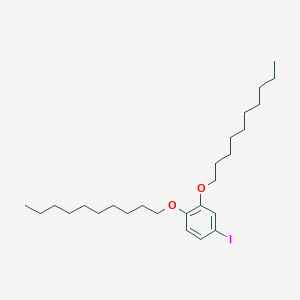
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
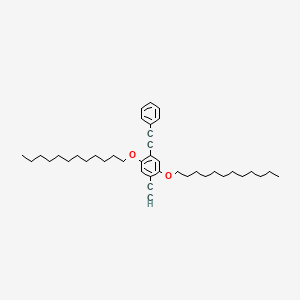
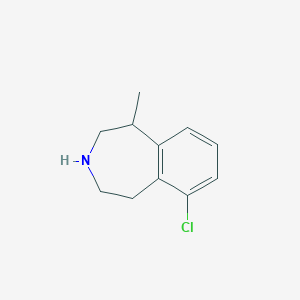
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
